2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one
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Overview
Description
2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, this compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural compounds, such as vitamin B1 (thiamine) and penicillin.
Pyrano[2,3-d]thiazole: Known for its medicinal properties, including anticancer and anti-inflammatory activities.
Thiadiazole: Exhibits a wide range of biological activities, such as antimicrobial and antifungal properties.
Uniqueness
2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole ring with an ethyl and hexanone substituent enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C13H17NOS2 |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one |
InChI |
InChI=1S/C13H17NOS2/c1-3-5-6-9(4-2)12(15)13-14-10-7-16-8-11(10)17-13/h7-9H,3-6H2,1-2H3 |
InChI Key |
FOBVWXOQBOCHPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)C1=NC2=CSC=C2S1 |
Origin of Product |
United States |
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